molecular formula C11H11ClN2 B1610505 7-Chloro-N,N-dimethylquinolin-4-amine CAS No. 22072-07-7

7-Chloro-N,N-dimethylquinolin-4-amine

Cat. No.: B1610505
CAS No.: 22072-07-7
M. Wt: 206.67 g/mol
InChI Key: CNGZPOQQPLFGFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N,N-dimethylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N,N-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a substituted quinoline derivative .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-N,N-dimethylquinolin-4-amine has shown potential as an antileishmanial agent , particularly against Leishmania species, which cause leishmaniasis. In vitro studies indicate that this compound effectively reduces parasite load by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural characteristics enhance its solubility and biological activity compared to other quinoline derivatives .

Antimalarial Activity

Research indicates that derivatives of this compound possess significant antimalarial activity. Various synthesized compounds have demonstrated moderate to high efficacy against malaria parasites, with IC50 values indicating their potency .

Case Studies

  • Antileishmanial Efficacy : A study evaluating the effectiveness of this compound against Leishmania infantum and Leishmania amazonensis found that the compound significantly inhibited parasite growth in vitro, demonstrating high efficacy compared to standard treatments .
  • Antimalarial Activity : In a comparative study, several derivatives derived from this compound were tested for their antimalarial properties, revealing that some compounds exhibited IC50 values lower than 50 μM, indicating strong potential for therapeutic use against malaria .

Mechanism of Action

The mechanism of action of 7-Chloro-N,N-dimethylquinolin-4-amine involves the inhibition of mitochondrial membrane potential. This inhibition disrupts the energy production in cells, leading to cell death. The compound targets the mitochondrial membrane, affecting the electron transport chain and ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-N,N-dimethylquinolin-4-amine is unique due to its selective inhibition of mitochondrial membrane potential and its activity against Leishmania species . Unlike chloroquine and amodiaquine, which are primarily used for malaria, this compound shows promise in treating leishmaniasis.

Biological Activity

7-Chloro-N,N-dimethylquinolin-4-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure contributes to its potential as an antileishmanial agent and its ability to inhibit mitochondrial functions, making it a candidate for further drug development.

Antileishmanial Activity

Research has demonstrated that this compound exhibits significant activity against Leishmania species, specifically Leishmania infantum and Leishmania amazonensis. In vitro and ex vivo studies indicated that the compound effectively inhibits the growth of these parasites, suggesting its potential use in treating leishmaniasis . The mechanism of action appears to involve the disruption of mitochondrial functions, leading to increased production of reactive oxygen species (ROS) that damage the parasites .

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it possesses notable activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. In particular, it has been found to be more effective than traditional antimalarial drugs like chloroquine and amodiaquine . The following table summarizes the cytotoxicity results against these cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-725.37
This compoundMDA-MB-46835.29
ChloroquineMDA-MB-46850.00
AmodiaquineMCF-745.00

The biological activity of this compound is primarily attributed to its ability to inhibit mitochondrial membrane potential. This inhibition disrupts ATP synthesis and energy production in cells, which can lead to cell death in both parasitic and cancerous cells . The compound targets key components of the electron transport chain within mitochondria, causing metabolic dysfunction.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives known for their biological activities, such as chloroquine and amodiaquine. However, it exhibits unique properties that enhance its selectivity and efficacy against specific targets:

CompoundActivity TypeNotable Features
ChloroquineAntimalarialBroad spectrum but resistance issues
AmodiaquineAntimalarialSimilar mechanism but less selective
This compoundAntileishmanial & AnticancerSelective mitochondrial inhibition

Study on Antileishmanial Effects

In a recent study, this compound was tested against L. infantum and L. amazonensis. The results indicated a high efficacy with low IC50 values, demonstrating its potential as a therapeutic agent for leishmaniasis .

Evaluation of Anticancer Properties

Another study focused on the compound's effects on breast cancer cell lines. It was found to induce significant cytotoxicity at lower concentrations compared to standard treatments. The study emphasized the need for further research into its mechanism of action and potential as an anticancer drug .

Properties

IUPAC Name

7-chloro-N,N-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZPOQQPLFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540196
Record name 7-Chloro-N,N-dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22072-07-7
Record name 7-Chloro-N,N-dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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